molecular formula C16H22Cl2N2O4 B2504897 3-[(2,5-dichlorophenyl)carbamoyl]-2-{[3-(propan-2-yloxy)propyl]amino}propanoic acid CAS No. 1047980-46-0

3-[(2,5-dichlorophenyl)carbamoyl]-2-{[3-(propan-2-yloxy)propyl]amino}propanoic acid

Cat. No.: B2504897
CAS No.: 1047980-46-0
M. Wt: 377.26
InChI Key: VSALNRYNLBVVEL-UHFFFAOYSA-N
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Description

3-[(2,5-dichlorophenyl)carbamoyl]-2-{[3-(propan-2-yloxy)propyl]amino}propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a carbamoyl group, and an amino propanoic acid moiety. Its molecular formula is C14H20Cl2N2O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,5-dichlorophenyl)carbamoyl]-2-{[3-(propan-2-yloxy)propyl]amino}propanoic acid typically involves multiple steps, starting with the preparation of the dichlorophenyl carbamoyl intermediate. This intermediate is then reacted with the appropriate amino propanoic acid derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process typically includes rigorous purification steps such as recrystallization or chromatography to achieve high purity levels required for its applications.

Chemical Reactions Analysis

Types of Reactions

3-[(2,5-dichlorophenyl)carbamoyl]-2-{[3-(propan-2-yloxy)propyl]amino}propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohol derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(2,5-dichlorophenyl)carbamoyl]-2-{[3-(propan-2-yloxy)propyl]amino}propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2,5-dichlorophenyl)carbamoyl]-2-{[3-(propan-2-yloxy)propyl]amino}propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-[(3,5-dichlorophenyl)carbamoyl]propanoic acid: This compound shares a similar structure but differs in the position of the chlorine atoms on the phenyl ring.

    2-{[3-(propan-2-yloxy)propyl]amino}propanoic acid: This compound lacks the dichlorophenyl carbamoyl group, making it less complex.

Uniqueness

3-[(2,5-dichlorophenyl)carbamoyl]-2-{[3-(propan-2-yloxy)propyl]amino}propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(2,5-dichloroanilino)-4-oxo-2-(3-propan-2-yloxypropylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22Cl2N2O4/c1-10(2)24-7-3-6-19-14(16(22)23)9-15(21)20-13-8-11(17)4-5-12(13)18/h4-5,8,10,14,19H,3,6-7,9H2,1-2H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSALNRYNLBVVEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(CC(=O)NC1=C(C=CC(=C1)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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